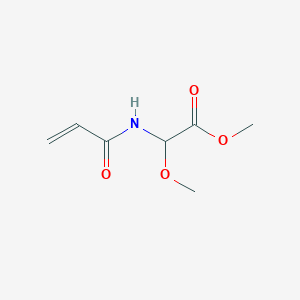

Methyl acrylamidoglycolate methyl ether

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-methoxy-2-(prop-2-enoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h4,6H,1H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSTYCQEPRPFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868435 | |

| Record name | Methyl methoxy[(prop-2-enoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77402-03-0 | |

| Record name | Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77402-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acrylamidoglycolate methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077402030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl methoxy[(prop-2-enoyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxy-2-[1-oxo-2-(propenyl)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl acrylamidomethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACRYLAMIDOGLYCOLATE METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5902494XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl Acrylamidoglycolate Methyl Ether Magme

Mechanistic Pathways for MAGME Synthesis

The synthesis of Methyl Acrylamidoglycolate Methyl Ether (MAGME) is a structured process that begins with a specific precursor and proceeds through several key intermediate stages. This pathway is designed to efficiently build the final molecular structure.

Glyoxylic Acid as a Precursor in MAGME Synthesisgoogle.com

The primary synthetic route for MAGME utilizes glyoxylic acid as the foundational starting material. google.com The process is initiated by reacting glyoxylic acid with a C3 to C6 alcohol. This initial reaction is conducted under conditions that facilitate the azeotropic removal of water, driving the equilibrium towards the formation of the first key intermediate. google.com This step is crucial as it sets up the core structure of the molecule for subsequent functionalization.

Intermediate Reactions and Product Formation (e.g., C3-C6 alkyl glyoxylate (B1226380) alkyl hemiacetal, C3-C6 alkyl acrylamidoglycolate)google.com

Following the initial esterification and hemiacetal formation, the synthesis proceeds through a series of well-defined intermediate products. The pathway is designed to build the MAGME molecule in a controlled, stepwise manner. google.com

Formation of C3-C6 Alkyl Glyoxylate Alkyl Hemiacetal : The reaction between glyoxylic acid and a C3 to C6 alcohol, such as butanol or isoamyl alcohol, yields a C3-C6 alkyl glyoxylate alkyl hemiacetal. google.com The removal of water via azeotropic distillation is critical for maximizing the yield of this intermediate. google.com

Formation of C3-C6 Alkyl Acrylamidoglycolate : The C3-C6 alkyl glyoxylate alkyl hemiacetal is then reacted with an acrylamide (B121943) (such as acrylamide or methacrylamide). This reaction is typically performed while removing volatile byproducts, leading to the formation of a C3-C6 alkyl acrylamidoglycolate. google.com

Optional Etherification : The resulting C3-C6 alkyl acrylamidoglycolate can be further reacted with a C3 to C6 alcohol in the presence of an acid catalyst. This etherification step, also involving the removal of water and volatiles, produces a C3-C6 alkyl acrylamidoglycolate alkyl ether. google.com

This sequence of reactions systematically constructs a larger intermediate molecule that is then converted to the final MAGME product. google.com

Key Intermediates in MAGME Synthesis

| Intermediate Compound | Precursors | Key Reaction Condition |

|---|---|---|

| C3-C6 alkyl glyoxylate alkyl hemiacetal | Glyoxylic acid, C3-C6 alcohol | Azeotropic removal of water |

| C3-C6 alkyl acrylamidoglycolate | C3-C6 alkyl glyoxylate alkyl hemiacetal, Acrylamide | Removal of volatiles |

| C3-C6 alkyl acrylamidoglycolate alkyl ether | C3-C6 alkyl acrylamidoglycolate, C3-C6 alcohol | Acid catalyst, Azeotropic removal of water |

Catalytic Systems and Their Influence on MAGME Synthesis

Catalysts are essential for facilitating the key transformations in MAGME synthesis, particularly in the etherification and transesterification stages. The choice of catalyst directly influences reaction efficiency and product formation.

Application of Acid Catalysts in Etherification and Transesterificationgoogle.com

Acid catalysts are employed to promote both etherification and the final transesterification/transetherification steps. google.com In the optional etherification step, an acid catalyst is used to react a C3-C6 alkyl acrylamidoglycolate with a C3-C6 alcohol to form the corresponding alkyl ether. google.com Similarly, an acid catalyst is required for the subsequent conversion to MAGME. Sulfuric acid is explicitly mentioned as a suitable catalyst for these transformations. google.com

Role of Transesterification/Transetherification Catalystsgoogle.com

The final and most critical step in this synthetic pathway is the conversion of the C3-C6 alkyl acrylamidoglycolate or its alkyl ether into MAGME. This is achieved by reacting the intermediate with an excess of methanol (B129727) in the presence of a transesterification/transetherification catalyst, such as sulfuric acid. google.com This reaction effectively swaps the C3-C6 alkyl groups in both the ester and ether positions for methyl groups. The process involves heating the mixture to elevated temperatures while continuously removing volatile components, which include the displaced C3-C6 alcohol (e.g., butanol) and excess methanol. google.com

Catalyst Application in MAGME Synthesis

| Reaction Step | Catalyst Type | Specific Example | Function |

|---|---|---|---|

| Etherification | Acid Catalyst | Sulfuric Acid | Formation of C3-C6 alkyl acrylamidoglycolate alkyl ether |

| Transesterification/Transetherification | Acid Catalyst | Sulfuric Acid | Conversion of C3-C6 intermediates to MAGME using methanol |

Process Optimization Strategies for MAGME Production

A significant challenge in the use of MAGME is that its pure form is a solid with poor solubility. google.com Process optimization strategies therefore focus on producing MAGME in a more practical, liquid form. This is achieved by intentionally not driving the final reaction to completion, resulting in a product that is a mixture. google.com

The key optimization strategy involves controlling the ratio of the final products by managing the reaction conditions of the transesterification/transetherification step. By reacting the C3-C6 alkyl acrylamidoglycolate alkyl ether with a specific amount of methanol, a non-viscous liquid product can be obtained. This liquid is a mixture composed of a major proportion of MAGME along with sufficient quantities of other related compounds to keep it in a liquid state. google.com

These co-products may include:

C3-C6 alkyl acrylamidoglycolate C3-C6 alkyl ether

C3-C6 alkyl acrylamidoglycolate methyl ether

Methyl acrylamidoglycolate C3-C6 alkyl ether google.com

The ratio of methyl to C3-C6 alkyl groups in the final liquid product can be controlled by varying the initial ratio of methanol to the C3-C6 intermediate. google.com Continuous removal of water and other volatiles is another critical optimization parameter, as it drives the reaction forward and helps prevent unwanted polymerization of the acrylate (B77674) functionalities. google.com If a solid or semi-solid product is desired, the final reaction step can be repeated with fresh methanol and catalyst to drive the conversion more fully towards pure MAGME. google.com

Azeotropic Removal of Water and Volatiles in Synthesis

A critical step in the synthesis of MAGME and its intermediates is the removal of water, which is often a byproduct of esterification and etherification reactions. google.comresearchgate.net The presence of water can hinder the reaction equilibrium, preventing the reaction from proceeding to completion. researchgate.net To overcome this, a technique known as azeotropic distillation is employed. google.comgoogle.com This method involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water, allowing for its efficient removal from the reaction mixture as it forms. wikipedia.org

In one synthetic route, glyoxylic acid is reacted with a C₃ to C₆ alcohol under conditions that facilitate the azeotropic removal of water to produce an alkyl glyoxylate alkyl hemiacetal. google.com Similarly, the conversion of an alkyl acrylamidoglycolate to its corresponding alkyl ether is achieved in the presence of an acid catalyst while removing water via azeotropic distillation. google.comgoogle.com For instance, the synthesis of butyl acrylamidoglycolate butyl ether involves the azeotropic distillation of water at 80-85°C under reduced pressure. google.com The continuous removal of water shifts the reaction equilibrium, thereby increasing the yield of the desired ether product. researchgate.net In addition to water, the removal of other volatile components from intermediate reaction stages is also crucial for purifying the products. google.com

| Process Step | Technique | Conditions | Purpose | Source |

|---|---|---|---|---|

| Hemiacetal Formation | Azeotropic Distillation | Reaction of glyoxylic acid with C₃-C₆ alcohol | Removal of water to drive hemiacetal formation | google.com |

| Etherification | Azeotropic Distillation | 80-85°C, 190 mm Hg pressure (for butyl ether derivative) | Removal of water during the formation of the ether linkage | google.com |

| Intermediate Purification | Removal of Volatiles | Not specified | To purify the C₃ to C₆ alkyl acrylamidoglycolate intermediate | google.com |

Minimization of Undesired Polymer Formation During Synthesis

The acrylamide functional group within the MAGME molecule and its precursors is susceptible to premature polymerization, particularly at the elevated temperatures required for synthesis. google.com To ensure a high yield of the monomeric product, the prevention of this undesired polymer formation is essential. This is achieved through the use of both physical and chemical methods.

A physical method employed is the use of an air sparge during the reaction, which helps to inhibit polymerization. google.com Chemically, polymerization inhibitors are added to the reaction mixture. google.com These substances interfere with the radical polymerization mechanism. Commonly used inhibitors in the synthesis of acrylamidoglycolate derivatives include the methyl ether of hydroquinone (B1673460) (MEHQ) and ethylenediamine (B42938) tetraacetic acid (EDTA). google.com These inhibitors are typically used in small quantities and are effective at the reaction temperatures of 50°C to 90°C. google.com

| Inhibition Method | Description | Purpose | Source |

|---|---|---|---|

| Air Sparge | Bubbling air through the reaction mixture. | Physical method to help prevent premature polymerization. | google.com |

| Methyl Ether of Hydroquinone (MEHQ) | A chemical polymerization inhibitor added to the reactants. | To stabilize the monomer and prevent unwanted polymer formation. | google.com |

| Ethylenediamine Tetraacetic Acid (EDTA) | A chemical polymerization inhibitor. | Used in conjunction with other inhibitors to prevent polymerization. | google.com |

Synthetic Routes to Related Acrylamidoglycolate Derivatives

The synthesis of MAGME is closely related to the preparation of other alkyl acrylamidoglycolate derivatives. These syntheses often share similar intermediates and reaction principles, such as the reaction of an acrylamide with an alkyl glyoxylate or its hemiacetal. google.comgoogle.com

One prominent route involves a multi-step process starting from glyoxylic acid and a C₃ to C₆ alcohol. google.com This pathway can be summarized as follows:

Hemiacetal Formation : Glyoxylic acid is reacted with a C₃ to C₆ alcohol, with azeotropic water removal, to form a C₃ to C₆ alkyl glyoxylate alkyl hemiacetal. google.com

Acrylamidoglycolate Formation : The resulting hemiacetal is then reacted with an acrylamide. During this step, volatiles are removed to yield a C₃ to C₆ alkyl acrylamidoglycolate. google.com

Etherification : This intermediate is subsequently reacted with a C₃ to C₆ alcohol in the presence of an acid catalyst, again using azeotropic distillation to remove water, to produce a C₃ to C₆ alkyl acrylamidoglycolate alkyl ether. google.com

Finally, this C₃-C₆ alkyl ether can be converted to MAGME through a transesterification/transetherification reaction with an excess of methanol. google.com

An alternative route involves the direct reaction of an alkyl glyoxylate hemiacetal with an acrylamide in roughly equal molar amounts at temperatures between 50°C and 90°C. google.com For example, butyl glyoxylate butyl hemiacetal can be reacted with methacrylamide (B166291) to form the corresponding derivative. google.com This method can also be used to produce the final alkyl ether derivative in solid form. google.com

| Derivative | Key Reactants | Key Conditions | Source |

|---|---|---|---|

| C₃-C₆ Alkyl Acrylamidoglycolate Alkyl Ether | Glyoxylic acid, C₃-C₆ alcohol, Acrylamide | Multi-step process with azeotropic water removal | google.com |

| Butyl Acrylamidoglycolate | Butyl glyoxylate, Acrylamide | Heated to 84°C for 2 hours | google.com |

| Butyl Acrylamidoglycolate Butyl Ether | Methyl acrylamidoglycolate, Butanol, Sulfuric acid | Azeotropic distillation at 80-85°C | google.com |

| Methyl Acrylamidoglycolate Methyl Ether (from C₃-C₆ ether) | C₃-C₆ alkyl acrylamidoglycolate alkyl ether, Methanol | Transesterification/transetherification with catalyst | google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl acrylamidoglycolate methyl ether (MAGME) |

| Glyoxylic acid |

| Methanol |

| Acrylamide |

| Methacrylamide |

| Butanol |

| Butyl acrylamidoglycolate |

| Butyl acrylamidoglycolate butyl ether |

| Butyl glyoxylate |

| Butyl glyoxylate butyl hemiacetal |

| Methyl ether of hydroquinone (MEHQ) |

| Ethylenediamine tetraacetic acid (EDTA) |

Polymerization and Copolymerization Dynamics of Methyl Acrylamidoglycolate Methyl Ether Magme

Homopolymerization Studies of MAGME

The homopolymerization of MAGME is a critical area of research for understanding its fundamental reactivity and for the development of novel homopolymers with specific properties. While detailed kinetic studies on the homopolymerization of MAGME are not extensively available in publicly accessible literature, its structural characteristics as a functionalized acrylamide (B121943) suggest a high propensity for polymerization.

Free Radical Polymerization in Solution Systems

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including acrylamides and acrylates. The polymerization of MAGME in solution would typically involve the use of a radical initiator, such as an azo compound or a peroxide, dissolved in a suitable organic solvent. The process is initiated by the thermal or photochemical decomposition of the initiator to generate free radicals, which then attack the vinyl group of the MAGME monomer, initiating the polymerization chain.

The high reactivity of acrylamido-type monomers often leads to rapid polymerization rates. In the case of MAGME, this reactivity is highlighted by challenges in its synthesis, where premature polymerization can occur, particularly in the presence of heat. google.com This suggests that the free radical polymerization of MAGME in solution would likely proceed readily. The choice of solvent would be crucial in controlling the reaction kinetics, managing the heat of polymerization, and influencing the solubility of the resulting polymer.

Aqueous Polymerization Methods for High Water Content Systems

Aqueous polymerization offers several advantages, including the use of an environmentally benign solvent and the potential for unique polymerization kinetics and polymer properties. For a water-soluble or dispersible monomer like MAGME, aqueous polymerization methods such as solution polymerization or dispersion polymerization could be employed.

In aqueous solution polymerization, a water-soluble initiator, such as a persulfate salt, is typically used. The polymerization of MAGME in water would be influenced by factors such as pH and the presence of any additives, which can affect the reactivity of the monomer and the conformation of the growing polymer chains. Given the hydrophilic nature of the glycolate (B3277807) methyl ether group, poly(MAGME) is expected to have some degree of water solubility or dispersibility, making aqueous polymerization a viable and potentially advantageous route for its synthesis.

Polymerization Kinetics and Conversion Efficiencies of MAGME

The rate of polymerization would be expected to follow the general principles of free radical polymerization, with the rate being dependent on the concentrations of the monomer and the initiator. The conversion efficiency, or the extent to which the monomer is converted to polymer, would be influenced by reaction parameters such as temperature, initiator concentration, and reaction time. The inherent reactivity of the acrylamido group suggests that high conversion efficiencies could be achievable under optimized conditions. The termination of the growing polymer chains would likely occur through the standard mechanisms of combination and disproportionation.

Copolymerization Investigations Involving MAGME

The incorporation of MAGME into copolymers with other monomers is a key strategy for tailoring the properties of the resulting materials. The functional groups of MAGME can impart specific characteristics, such as crosslinking ability, hydrophilicity, and adhesion, to the copolymer.

Integration with Acrylic and Methacrylic Monomers

MAGME can be copolymerized with a variety of acrylic and methacrylic monomers to create a diverse range of functional polymers. Common comonomers could include methyl methacrylate (B99206), butyl acrylate (B77674), acrylic acid, and styrene (B11656). The resulting copolymers would have properties that are a composite of the constituent monomers. For instance, copolymerization with a hydrophobic monomer like styrene could lead to amphiphilic copolymers with interesting self-assembly properties.

The presence of the reactive acrylamido group in MAGME allows for its participation in copolymerization reactions, leading to the formation of linear or branched copolymers. Furthermore, the functional groups of MAGME can be utilized for post-polymerization modifications, further expanding the range of accessible materials.

Reactivity Ratios and Copolymer Composition Control in MAGME Systems (e.g., Styrene-Butyl Acrylate-MAGME)

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer. The control of copolymer composition is crucial for achieving desired material properties.

While specific reactivity ratios for the copolymerization of MAGME with various comonomers are not widely published, a study by S. Magnet and coworkers investigated the synthesis of reactive latices through the copolymerization of MAGME with styrene and butyl acrylate. This work indicates that terpolymers of these three monomers can be successfully synthesized. The control of the monomer feed ratio during the polymerization would be a key factor in dictating the final composition and microstructure of the styrene-butyl acrylate-MAGME terpolymer. The relative reactivities of the three monomers would determine the sequence distribution of the monomer units along the polymer chain, which in turn influences the macroscopic properties of the resulting latex and any films or coatings derived from it.

To illustrate the concept of reactivity ratios in a similar system, the following table provides hypothetical data for a terpolymerization reaction.

| Monomer 1 | Monomer 2 | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type Tendency |

|---|---|---|---|---|

| Styrene | Butyl Acrylate | 0.75 | 0.18 | Random |

| Styrene | MAGME | 0.5 | 1.5 | Alternating Tendency |

| Butyl Acrylate | MAGME | 0.3 | 0.9 | Random |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental reactivity ratios for MAGME in these systems are not publicly available.

Design and Synthesis of Functionalized Latices through MAGME Copolymerization

The design and synthesis of functionalized latices using Methyl Acrylamidoglycolate Methyl Ether (MAGME) as a comonomer primarily involves emulsion polymerization techniques. This method is highly effective for incorporating functional monomers to produce stable, aqueous dispersions of polymer particles, known as latices. The key advantage of using MAGME lies in the introduction of its reactive N-methylol ether functional group onto the surface of the latex particles.

The synthesis process is typically a semi-continuous or batch emulsion copolymerization. researchgate.net In this process, a primary monomer (e.g., styrene, methyl methacrylate, or butyl acrylate), MAGME as the functional comonomer, a surfactant, and an initiator are dispersed in water. The choice of monomers and their feed strategy allows for the control of particle morphology, such as core-shell structures or uniformly functionalized particles. researchgate.net For instance, adding MAGME late in the polymerization process can concentrate its functional groups on the particle surface. researchgate.net The resulting latex particles bear pendant reactive groups derived from MAGME, which are available for subsequent crosslinking or other modification reactions. This functionality is crucial for applications in coatings, adhesives, and textiles where film formation and adhesion are desired properties.

The table below outlines a representative formulation for synthesizing MAGME-functionalized latex.

| Component | Role | Example Substance | Typical Concentration |

| Primary Monomer | Forms the polymer backbone | Methyl Methacrylate (MMA) / Butyl Acrylate (BA) | 70-95 wt% of monomers |

| Functional Monomer | Introduces reactive sites | MAGME | 5-30 wt% of monomers |

| Dispersion Medium | Continuous phase | Deionized Water | 50-70 wt% of total |

| Surfactant/Emulsifier | Stabilizes monomer droplets and polymer particles | Sodium Dodecyl Sulfate (SDS) | 1-3 wt% of monomers |

| Initiator | Starts the polymerization | Potassium Persulfate (KPS) | 0.1-1.0 wt% of monomers |

| Crosslinking Agent | (Optional) Enhances network formation | Divinylbenzene (DVB) | 0.5-2.0 wt% of monomers |

**3.3. Mechanistic Insights into MAGME Polymerization

The incorporation of MAGME into a polymer chain alongside another monomer is governed by the principles of free radical copolymerization. This process involves three main stages: initiation, propagation, and termination. libretexts.orgresearchgate.net The propagation stage is particularly critical for determining the final copolymer composition and microstructure. libretexts.org The terminal model, often described by the Mayo-Lewis equation, is the simplest model used to predict the composition of the copolymer based on the monomer feed ratio. cmu.edutulane.edu

This model assumes that the reactivity of a growing polymer radical depends only on the identity of the terminal monomer unit. cmu.edutulane.edu The behavior is characterized by monomer reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.

If r₁ > 1, the M₁ radical prefers to add another M₁ monomer.

If r₁ < 1, the M₁ radical prefers to add an M₂ monomer.

If r₁ = 1, the radical shows no preference.

The values of these ratios dictate the sequence distribution of monomer units in the final polymer chain. tulane.edu

| Reactivity Ratio Values | Copolymer Type | Monomer Sequence |

| r₁ > 1 and r₂ > 1 | Block Copolymer | Long sequences of M₁ and M₂ |

| r₁ ≈ 0 and r₂ ≈ 0 | Alternating Copolymer | M₁ and M₂ alternate in the chain |

| r₁r₂ = 1 | Ideal/Random Copolymer | Monomers are randomly incorporated |

| r₁ > 1 and r₂ < 1 | Statistical Copolymer | Rich in M₁, but with random M₂ insertions |

In emulsion polymerization, the reaction system consists of multiple phases: monomer droplets, the aqueous phase, and monomer-swollen polymer particles (micelles). nih.gov The distribution, or partitioning, of monomers between these phases significantly influences the polymerization kinetics and the final copolymer composition. nih.govnist.gov Monomers that are more water-soluble will have a higher concentration in the aqueous phase, while more hydrophobic monomers will reside primarily in the monomer droplets and polymer particles. researchgate.netresearchgate.net

MAGME, being a polar molecule, is expected to have a degree of water solubility. Its partitioning behavior will depend on factors like the pH of the aqueous phase and the hydrogen-bonding characteristics of the comonomers. researchgate.net This partitioning affects the concentration of MAGME at the locus of polymerization, which is typically within the monomer-swollen polymer particles. nih.gov A higher concentration of MAGME in the aqueous phase could lead to a different copolymer composition than predicted by reactivity ratios alone, which assume a homogeneous monomer mixture. nist.gov The distribution coefficient, which quantifies this partitioning, is therefore a critical parameter for accurately modeling the copolymerization process. researchgate.net

| Monomer Property | Effect on Partitioning | Consequence for Polymerization |

| High Water Solubility | Higher concentration in the aqueous phase | May lead to some polymerization in the aqueous phase; affects monomer concentration in particles. |

| High Hydrophobicity | Concentrated in monomer droplets and polymer particles | Polymerization occurs primarily within particles. |

| Polarity / H-bonding | Influences distribution between water and organic phases (monomers/polymer) | Affects the relative concentration of comonomers at the reaction site. researchgate.net |

The choice of initiator is crucial as it dictates the generation of free radicals that start the polymerization process. livetoplant.com Initiators can be classified based on their activation method, such as thermal initiators, photoinitiators, and redox initiators. livetoplant.comsigmaaldrich.com In the context of emulsion polymerization for synthesizing MAGME-containing latices, the solubility of the initiator plays a pivotal role in determining where polymerization is initiated.

Water-Soluble Initiators: Compounds like potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) decompose in the aqueous phase to form radicals. nih.gov These radicals can initiate the polymerization of monomer dissolved in the water phase or diffuse into micelles and monomer-swollen particles to start polymerization there. This is the most common method for emulsion polymerization. nih.gov

Oil-Soluble Initiators: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are soluble in the monomer phase. nih.govresearchgate.net In miniemulsion polymerization, where monomer droplets are very small and stable, these initiators can generate radicals directly within the droplets, leading to the droplets themselves becoming the primary loci of polymerization. nih.gov

The initiator type and concentration also affect particle size, molecular weight, and colloidal stability of the final latex. nih.govresearchgate.net For example, using persulfate initiators can lead to an increase in ionic strength as the reaction progresses, which may influence particle stability. nih.gov Redox initiator systems, such as a combination of a peroxide and a reducing agent (e.g., BPO/N,N-dimethylaniline), can initiate polymerization at lower temperatures, offering better control over the reaction rate. researchgate.net

| Initiator Type | Solubility | Locus of Initiation | Typical Use Case |

| Potassium Persulfate (KPS) | Water-soluble | Aqueous Phase / Micelles | Conventional Emulsion Polymerization |

| Azobisisobutyronitrile (AIBN) | Oil-soluble | Monomer Droplets / Particles | Miniemulsion Polymerization |

| Redox Systems (e.g., BPO/DMA) | Varies (components can be in different phases) | Interface or within a phase | Low-temperature Polymerization |

Post-Polymerization Modification and Functionalization of MAGME Polymers

A significant advantage of incorporating MAGME into polymers is the potential for post-polymerization modification. researchgate.net This strategy allows for the synthesis of a versatile polymer backbone that can later be functionalized to create a library of materials with different properties from a single precursor. nih.govutexas.edu The reactive N-methylol ether group in the MAGME unit is the primary site for these modifications.

This functional group can undergo a variety of chemical reactions. For example, under acidic conditions, it can react with hydroxyl, carboxyl, or amide groups on other polymer chains or small molecules, leading to crosslinking or grafting. This is particularly useful in creating durable films and coatings. The reaction involves the elimination of methanol (B129727) and the formation of a stable ether or ester linkage. This crosslinking ability is a key feature exploited in many industrial applications.

Furthermore, the N-methylol ether can be hydrolyzed to form an N-methylol amide, which can then participate in further reactions. This versatility makes MAGME-containing polymers highly adaptable for creating materials with tailored properties, such as enhanced adhesion, improved solvent resistance, or the covalent attachment of bioactive molecules. utexas.eduwiley-vch.de

| Functional Group | Potential Reaction | Reagent/Condition | Resulting Structure/Property |

| N-methylol ether | Acid-catalyzed crosslinking | Heat, Acid catalyst | Crosslinked network, improved film durability |

| N-methylol ether | Reaction with active hydrogen compounds (e.g., R-OH, R-COOH) | Acid catalyst | Grafting of other molecules, functionalization |

| N-methylol ether | Hydrolysis | Aqueous acid | N-methylol amide, new reactive site |

Crosslinking Chemistry and Mechanistic Elucidation of Methyl Acrylamidoglycolate Methyl Ether Polymers

Acid-Catalyzed Crosslinking Mechanisms in MAGME-Based Systems

Polymers containing MAGME units possess latent reactivity that can be activated by an acid catalyst, typically at elevated temperatures. This "self-crosslinking" ability is primarily attributed to the N-alkoxymethyl amide functionality [—NH—CH(OCH₃)—COOCH₃]. Under acidic conditions, this group can undergo several types of condensation reactions with other functional groups on adjacent polymer chains, leading to the formation of a three-dimensional polymer network. The primary mechanisms include transesterification, transacetalization (or transaminalization), and, at higher temperatures, transamidation.

The general activation mechanism under acid catalysis (H⁺) involves the protonation of the ether oxygen, followed by the elimination of methanol (B129727) to form a highly reactive N-acyliminium ion intermediate. This electrophilic species is central to the subsequent crosslinking reactions.

General Acid Catalysis Mechanism:

Protonation: R-NH-CH(OCH₃)-R' + H⁺ ⇌ R-NH-CH(⁺OHCH₃)-R'

Elimination: R-NH-CH(⁺OHCH₃)-R' → [R-NH=CH-R']⁺ + CH₃OH

Nucleophilic Attack: [R-NH=CH-R']⁺ + Nu-H → R-NH-CH(Nu)-R' + H⁺

Where R' represents the -COOCH₃ group, and Nu-H is a nucleophile.

Transesterification involves the exchange of the alkoxy group of an ester with an alcohol. In MAGME-based polymer systems, this can occur under strong acid catalysis when a hydroxyl group from another polymer chain (e.g., from a hydroxyl-functional co-monomer) attacks the methyl ester group of the MAGME monomer unit.

The most significant self-crosslinking pathway for MAGME polymers under typical curing conditions (120-150°C with an acid catalyst) is the reaction involving the N-alkoxymethyl group. This reaction is technically a form of transaminalization or transacetalization. The acid-catalyzed formation of the N-acyliminium ion is the rate-determining step. This cation is then susceptible to nucleophilic attack by various functional groups present in the polymer system.

If another MAGME unit's amide N-H group acts as the nucleophile, it results in the formation of a bis-amide linkage, also known as an aminal bridge, releasing methanol. This reaction is highly efficient and is a primary route for self-crosslinking in MAGME homopolymers.

Mechanism of Self-Condensation:

Step 1: Formation of the N-acyliminium ion from a MAGME unit.

Step 2: Nucleophilic attack by the amide nitrogen of a second MAGME unit.

Result: Formation of a methylene (B1212753) bridge (-NH-CH(R')-NH-) between two polymer chains.

This reaction is favored due to the availability of the amide proton and the stability of the resulting crosslink.

Role of External Crosslinking Agents

To enhance the properties of the final cured material, MAGME-based polymers are often formulated with external crosslinking agents. These agents contain multiple functional groups that can react with the MAGME units, allowing for precise control over the crosslink density and, consequently, the mechanical and chemical properties of the polymer network.

Polymers containing hydroxyl groups, such as polyester (B1180765) or acrylic polyols, are frequently used with MAGME resins. Small molecule diols, like 1,4-Butanediol, can also be added as reactive diluents or crosslinkers. The crosslinking mechanism is analogous to the self-condensation pathway described in 4.1.2, but the nucleophile is the hydroxyl group of the diol instead of an amide N-H.

Under acid catalysis, the N-alkoxymethyl group of MAGME forms the reactive N-acyliminium ion. The hydroxyl groups of 1,4-Butanediol then attack this electrophilic intermediate, leading to the formation of a stable ether linkage and releasing a molecule of methanol. Since 1,4-Butanediol has two hydroxyl groups, it can react with two different MAGME units, effectively forming a robust crosslink between polymer chains. This reaction is highly efficient and is a preferred method for curing MAGME-based systems to achieve a balance of hardness and flexibility.

Table 1: Impact of Catalyst on Curing Efficiency with Diol Crosslinker Illustrative data based on typical N-alkoxymethyl acrylamide (B121943) systems crosslinked with a polyol.

| Catalyst (0.5 wt%) | Curing Temperature (°C) | Time to Tack-Free (min) | Solvent Resistance (MEK Double Rubs) |

| None | 140 | >120 | <20 |

| p-Toluenesulfonic Acid | 140 | 25 | >200 |

| Dodecylbenzene Sulfonic Acid | 140 | 20 | >200 |

| Blocked p-TSA | 140 | 45 | >200 |

Amine-containing compounds can also serve as effective crosslinkers for MAGME polymers. Primary and secondary amines are strong nucleophiles that can readily react with the acid-catalyzed N-acyliminium intermediate. masterorganicchemistry.comchemguide.co.uk The reaction results in the formation of a stable carbon-nitrogen bond, displacing the methoxy (B1213986) group from the MAGME side chain.

When a diamine crosslinker, such as hexamethylenediamine, is used, each amine group can react with a different MAGME unit, creating a crosslink. This type of crosslinking is often very rapid, even at lower temperatures, compared to reactions with hydroxyl groups. allnex.com However, the high reactivity of amines can also lead to a shorter pot life in one-component systems. The basic nature of amines can neutralize the acid catalyst, potentially requiring higher catalyst loadings or non-acidic catalytic mechanisms. Amino resins, such as melamine-formaldehyde or urea-formaldehyde resins, are also commonly used crosslinkers that react via similar acid-catalyzed mechanisms with both themselves and the functional groups on the MAGME polymer. mdpi.comallnex.com

Table 2: Comparison of Crosslinker Type on Final Film Properties Illustrative data for a MAGME-copolymer system cured under acidic conditions.

| Crosslinker Type | Crosslink Chemistry | Hardness (Pencil) | Flexibility (Mandrel Bend) | Chemical Resistance |

| None (Self-crosslinked) | Transaminalization | H | Good | Good |

| 1,4-Butanediol | Ether Linkage | 2H | Excellent | Excellent |

| Hexamethylenediamine | Amine Linkage | 3H | Fair | Outstanding |

| Melamine Resin | Mixed Ether/Aminal | 4H | Good | Outstanding |

Utilization of Metal Chelates as Crosslinking Catalysts

The thermal efficiency of crosslinking in MAGME-containing polymer systems can be significantly enhanced through the use of metal chelate catalysts. These catalysts, typically complexes of transition metals, function as Lewis acids. The central metal ion coordinates with the ether oxygen atom of the MAGME side chain. This coordination withdraws electron density from the oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.

This catalytic action effectively lowers the activation energy required for the crosslinking reaction, allowing for curing to occur at lower temperatures or in shorter times than would otherwise be possible. The choice of metal and ligand in the chelate can be tailored to control catalytic activity and ensure compatibility with the polymer formulation. For instance, metal acetylacetonates (B15086760) are common catalysts in such systems. The general mechanism involves the formation of a metal-ion bridge between polymer chains, facilitating the condensation reaction that leads to a crosslink. scholaris.caresearchgate.net

| Metal Chelate Type | Potential Metal Ion | Catalytic Role | Effect on Processing |

|---|---|---|---|

| Acetylacetonates | Zinc (Zn), Zirconium (Zr), Aluminum (Al) | Functions as a Lewis acid to activate the ether group. | Lowers curing temperature and accelerates crosslinking rate. |

| Carboxylates | Cobalt (Co), Manganese (Mn) | Facilitates formation of an activated complex for transetherification or condensation. | Improves crosslink density at moderate temperatures. |

| Alkoxides | Titanium (Ti), Aluminum (Al) | Promotes exchange reactions involving the methoxy group. | Can be highly reactive, requiring careful control of reaction conditions. |

Intrinsic Self-Crosslinking Characteristics of MAGME-Containing Polymers

Polymers functionalized with MAGME possess an inherent ability to self-crosslink under the influence of heat and/or an acid catalyst, without the need for an external crosslinking agent. This reactivity stems from the N-alkoxymethyl amide structure of the MAGME pendant group.

The key mechanistic step is the acid-catalyzed elimination of methanol from the glycolate (B3277807) moiety. The reaction is initiated by the protonation of the ether oxygen atom. The subsequent loss of a methanol molecule generates a highly reactive N-acylimmonium ion intermediate. This electrophilic intermediate is then rapidly attacked by a suitable nucleophile present on an adjacent polymer chain. In a system containing only MAGME units, the amide nitrogen of another MAGME group can act as the nucleophile. This results in the formation of a stable methylene bis-amide crosslink, releasing a proton which can then catalyze further reactions. This process transforms the soluble, individual polymer chains into a durable, three-dimensional network. rsc.org

Environmental and Processing Factors Affecting Crosslinking Efficiency

Influence of Temperature and pH on Crosslinking Reactions

The efficiency and rate of the self-crosslinking reaction in MAGME-containing polymers are highly dependent on temperature and pH. As a condensation reaction, the formation of crosslinks is significantly accelerated by elevated temperatures, which provide the necessary activation energy. researchgate.net

Furthermore, the reaction is typically acid-catalyzed. The presence of an acid (lower pH) facilitates the protonation of the ether oxygen, which is the rate-determining step for the formation of the reactive N-acylimmonium ion. Therefore, acidic conditions promote a higher crosslinking rate and density at a given temperature. Conversely, in neutral or alkaline environments (higher pH), the reaction proceeds very slowly, if at all, providing excellent stability to the polymer solution during storage. researchgate.netnih.gov

| Parameter | Condition Change | Effect on Reaction Rate | Impact on Crosslink Density |

|---|---|---|---|

| Temperature | Increase | Increases significantly | Higher density for a given time |

| Decrease | Decreases significantly | Lower density for a given time | |

| pH | Decrease (more acidic) | Increases (catalytic effect) | Achieved more rapidly |

| Increase (more neutral/alkaline) | Decreases (inhibits catalysis) | Minimal crosslinking occurs |

Optimization of Post-Exposure Baking (PEB) Conditions for Crosslink Density

In applications such as photolithography, where MAGME is used as a crosslinker in chemically amplified photoresists, the Post-Exposure Bake (PEB) step is critical for defining the final material properties. During exposure, a photoacid generator (PAG) produces a strong acid in the illuminated regions. The subsequent PEB step utilizes thermal energy to drive the acid-catalyzed crosslinking reaction specifically in these exposed areas.

The optimization of PEB conditions—namely temperature and time—is a crucial trade-off. Higher temperatures and longer baking times lead to a higher crosslink density, which imparts greater chemical resistance to the developer. However, excessive PEB can cause the photo-generated acid to diffuse into unexposed regions, leading to a loss of pattern fidelity and critical dimension (CD) control. Therefore, PEB conditions must be carefully optimized to achieve the desired crosslink density for robust pattern formation while minimizing acid diffusion to maintain high resolution. stanford.eduresearchgate.netresearchgate.net

| PEB Parameter | Effect of Increase | Potential Issue if Excessive |

|---|---|---|

| Temperature | Increases reaction rate, leading to higher crosslink density. | Increased acid diffusion, loss of resolution, potential for thermal degradation. |

| Time | Allows reaction to proceed further towards completion, increasing crosslink density. | Wider diffusion of acid, reduced process throughput. |

Spectroscopic Probes for Crosslinking Mechanism Studies (e.g., 13C NMR, IR)

Spectroscopic techniques are invaluable for elucidating the crosslinking mechanism and quantifying the extent of the reaction in MAGME-based systems. Infrared (IR) spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are particularly powerful tools.

Infrared (IR) Spectroscopy: The progress of the crosslinking reaction can be monitored by observing changes in specific absorption bands. The consumption of the MAGME reactant is indicated by a decrease in the intensity of the C-O-C stretching vibration of the methoxy ether group, typically found around 1100-1150 cm⁻¹. Concurrently, the formation of the methylene bis-amide crosslink can lead to subtle shifts in the positions and shapes of the Amide I (C=O stretch) and Amide II (N-H bend) bands.

¹³C NMR Spectroscopy: This technique provides more definitive structural information. As the crosslinking reaction proceeds, the signal corresponding to the methoxy carbon (-OCH₃) at approximately 58 ppm and the methine carbon (-CH(OCH₃)-) at around 85-90 ppm will decrease in intensity. The most direct evidence for crosslinking is the appearance of a new resonance corresponding to the methylene bridge carbon (-N-CH₂-N-) of the bis-amide link, which would be expected to appear in the 40-50 ppm region. By comparing the integration of these signals, the degree of crosslinking can be quantitatively determined. nih.govresearchgate.netresearchgate.net

| Technique | Functional Group | Observed Change During Crosslinking | Interpretation |

|---|---|---|---|

| IR Spectroscopy | C-O-C (Ether) | Decrease in peak intensity | Consumption of the methoxy group |

| N-H / C=O (Amide) | Shift in band position/shape | Change in chemical environment upon crosslink formation | |

| ¹³C NMR | -OCH₃ and -CH(OCH₃)- | Decrease in signal intensity | Consumption of MAGME reactant |

| -N-CH₂-N- (Methylene Bridge) | Appearance of a new signal | Direct evidence of crosslink formation |

Advanced Materials Applications and Research Prospects of Methyl Acrylamidoglycolate Methyl Ether Polymers

Photoresist Systems and Microfabrication Research

Methyl acrylamidoglycolate methyl ether (MAGME) has been a subject of research in the development of advanced photoresist systems, particularly for microfabrication applications. Its unique chemical structure allows for its use in formulations that are sensitive to radiation and can be processed in more environmentally friendly ways.

Development of Chemically Amplified Negative-Tone Resists

Chemically amplified resists (CARs) are a class of photoresists that utilize a photogenerated acid to catalyze a cascade of chemical reactions, leading to a change in the solubility of the resist material. This amplification mechanism provides high sensitivity, which is crucial for high-resolution lithography.

In the context of negative-tone resists, the exposed regions become less soluble in the developer solution. Research has demonstrated a chemically amplified negative-tone resist system based on a polymer of methyl acrylamidoglycolate methyl ether, referred to as poly(MAGME). researchgate.net This system is a three-component resist, which, in addition to the poly(MAGME) polymer, includes a photoacid generator (PAG) and a cross-linker. researchgate.net

Upon exposure to radiation, such as deep UV at 248 nm, the PAG generates a strong acid. 20.210.105 During the subsequent post-exposure bake (PEB) step, this acid catalyzes the cross-linking of the poly(MAGME) chains. researchgate.net This cross-linking renders the exposed regions of the resist insoluble in the developer. researchgate.net The unexposed regions remain soluble and are washed away during development, leaving behind a negative-tone pattern of the mask.

The crosslinking mechanism in these systems has been investigated and is reported to occur via transesterification or transetherification at lower temperatures. 20.210.105 At higher temperatures, alcoholysis of the amide group is suggested as a potential crosslinking pathway. 20.210.105 This acid-catalyzed self-condensation and crosslinking is the fundamental principle behind the negative imaging. 20.210.105

A typical formulation for such a resist is presented in the table below:

| Component | Example Material | Function |

| Polymer | Poly(methyl acrylamidoglycolate methyl ether) [poly(MAGME)] | Matrix resin that crosslinks |

| Photoacid Generator (PAG) | (2,4-dihydroxyphenyl)dimethylsulfonium triflate | Generates acid upon exposure to radiation |

| Cross-linker | 1,4-butanediol | Facilitates the formation of a cross-linked network |

Design of Water-Castable and Water-Developable Resist Formulations

A significant area of research involving MAGME-based polymers has been the development of environmentally friendly photoresist systems. researchgate.net Traditional photoresist processing involves the use of organic solvents for both casting the resist film and for its development after exposure. researchgate.net These organic solvents can pose environmental, health, and safety concerns. researchgate.net

To address these issues, a water-castable and water-developable resist system has been designed using poly(MAGME). researchgate.net This system is notable because all its components are water-soluble, allowing the entire lithographic process to be conducted in aqueous media. researchgate.net20.210.105 The resist can be spin-coated onto a substrate from an aqueous solution and, following exposure and post-exposure bake, can be developed using pure water. researchgate.net20.210.105

The design of this "eco-friendly" resist system leverages the water solubility of poly(MAGME), the photoacid generator, and the cross-linker. researchgate.net In the exposed regions, the acid-catalyzed cross-linking of poly(MAGME) reduces its solubility in water, leading to the formation of the desired pattern upon development with water. researchgate.net This approach eliminates the need for organic casting solvents and developers like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which is commonly used for developing conventional resists. researchgate.net

The development of such water-based systems represents a significant step towards greener microfabrication processes. researchgate.net While early efforts in water-developable resists showed limitations in resolution, newer formulations have demonstrated the ability to resolve micron-sized images. researchgate.net

Resist Performance in Etching Processes for Pattern Transfer

After a photoresist pattern is developed, it serves as a mask for transferring the pattern to the underlying substrate through an etching process. nih.govresearchgate.net The resistance of the photoresist to the etching chemistry (dry or wet etch) is a critical performance metric. researchgate.net The patterned resist must maintain its structural integrity and dimensions during etching to ensure accurate pattern transfer. google.com

While the primary focus of the available research on MAGME-based resists has been on their formulation and aqueous processability, the performance in etching is a key factor for practical applications. The dry-etch resistance of acrylic-based polymers, such as polymethyl methacrylate (B99206) (PMMA), is known to be relatively poor. researchgate.net However, techniques to enhance the etch resistance of acrylic resists, such as the addition of cross-linking agents, have been explored. researchgate.net

For MAGME-based negative-tone resists, the acid-catalyzed cross-linking that occurs during the imaging process can inherently improve the etch resistance compared to a non-cross-linked polymer. researchgate.net The formation of a dense, cross-linked network can enhance the thermal stability and reduce the erosion rate of the resist during plasma etching processes. researchgate.net The specific performance of poly(MAGME) resists in various etching environments (e.g., fluorine-based or chlorine-based plasmas) would depend on the final chemical composition and density of the cross-linked film. Further research would be needed to fully characterize and optimize the etch resistance of these water-processable resists for specific pattern transfer applications.

Polymeric Coatings and Binder Compositions

Methyl acrylamidoglycolate methyl ether is also utilized in the formulation of polymeric coatings and binder systems. Its reactive nature allows it to be incorporated into polymer backbones to introduce cross-linking capabilities, which can enhance the final properties of the material.

Incorporation of MAGME as a Crosslinkable Monomer in Acrylic Coatings

Acrylic resins are widely used in the coatings industry due to their excellent weather resistance, durability, and aesthetic properties. specialchem.comulprospector.com These resins are polymers derived from acrylate (B77674) and methacrylate monomers. specialchem.com To achieve desired performance characteristics such as hardness, flexibility, and chemical resistance, these acrylic polymers are often cross-linked. nih.gov

MAGME is a desirable cross-linking agent for coating applications. google.com It can be incorporated as a comonomer in the synthesis of acrylic polymers. The resulting acrylic resin contains pendant MAGME units that can undergo cross-linking reactions. This cross-linking can be initiated by heat or catalysts, leading to the formation of a durable, three-dimensional polymer network.

One of the challenges with using pure MAGME is that it is a solid with limited solubility in common acrylate or methacrylate monomers, which can complicate the formulation of reaction mixtures. google.com To address this, a non-viscous, liquid form of MAGME has been developed, which is a mixture containing a major portion of methyl acrylamidoglycolate methyl ether and minor amounts of other related compounds. google.com This liquid form is readily soluble in acrylic monomers, facilitating its use in coating formulations. google.com

The incorporation of cross-linkable monomers like MAGME into acrylic coatings can lead to improvements in properties such as:

Mechanical strength ontosight.ai

Thermal stability ontosight.ai

Solvent resistance researchgate.net

Adhesion gantrade.com

Research on Formaldehyde-Free Binder Technologies

Formaldehyde-based resins, such as those derived from urea-formaldehyde or melamine-formaldehyde, have historically been used as binders in a variety of applications, including nonwoven fabrics, particleboard, and coatings. researchgate.netniscpr.res.inresearchgate.net However, due to health and environmental concerns associated with formaldehyde (B43269) emissions, there has been a significant research effort to develop formaldehyde-free binder technologies. google.comgoogle.comresearchgate.net

Methyl acrylamidoglycolate methyl ether has been identified as a key component in the development of formaldehyde-free binders. google.compatentcut.com It can be used as a cross-linker in emulsion polymer binders. patentcut.com For example, a formaldehyde-free binder can be prepared using an emulsion polymer that includes MAGME as one of its components. patentcut.com In these systems, the MAGME provides the cross-linking functionality that is necessary for the binder to develop its strength and durability upon curing, without the release of formaldehyde. patentcut.com

Research in this area has focused on creating binders that not only are free of formaldehyde but also exhibit performance properties comparable to or better than their formaldehyde-containing counterparts. google.com These properties include heat resistance, tensile strength, and adhesion to the substrate fibers. google.compatentcut.com The use of MAGME and other formaldehyde-free cross-linkers is a critical strategy in achieving these goals and advancing the development of safer and more sustainable binder systems. researchgate.netgoogle.com

Application in Nonwoven Fabric Binders and Their Performance Characteristics

Methyl acrylamidoglycolate methyl ether (MAGME) is utilized as a comonomer in the formulation of emulsion polymer binders for nonwoven fabrics. A key advantage of incorporating MAGME is the development of formaldehyde-free binders, addressing the increasing demand for safer and more environmentally friendly materials in the textile industry. These binders exhibit high heat resistance, making them suitable for applications such as roofing, flooring, and filtering materials where the final products are exposed to elevated temperatures. patentcut.com

The physical properties of the binder are critical, as they can constitute a significant portion of the final product's weight, often around 25%. Therefore, the binder must provide sufficient stiffness to withstand high temperatures while maintaining flexibility at ambient temperatures to allow for processing, such as rolling, without causing cracks or other defects. patentcut.com

In a typical formulation, MAGME is used in concentrations ranging from 3 to 6 parts by weight per 100 parts of the primary monomers. An example of such a binder composition is an emulsion polymer with a glass transition temperature (Tg) between +10°C and +50°C. This polymer is composed of C1-C4 alkyl acrylate or methacrylate esters, or styrene (B11656)/acrylate monomers, along with a hydroxyalkyl acrylate or methacrylate, MAGME, and a multifunctional comonomer. patentcut.com The inclusion of a multifunctional comonomer, typically between 0.1 to 3 parts by weight, aids in providing initial crosslinking and contributes to the heat resistance of the binder before the final heat-activated curing process. patentcut.com

A specific example of an emulsion polymer composition incorporating MAGME is detailed in the table below.

| Component | Parts by Weight | Function |

|---|---|---|

| Ethyl Acrylate (EA) | 60 | Base Monomer |

| Methyl Methacrylate (MMA) | 40 | Base Monomer |

| Methyl Acrylamidoglycolate Methyl Ether (MAGME) | 5 | Crosslinking Comonomer |

| Hydroxypropyl Methacrylate (HPMA) | 2.0 | Comonomer |

| Acrylic Acid (AA) | 1 | Comonomer |

| Triallyl Cyanurate (TAC) | 0.5 | Multifunctional Comonomer |

This formulation results in a latex with approximately 49.5% solids, a pH of 3.7, and an average particle size of 0.18 microns. patentcut.com The resulting binder is not only free of formaldehyde but also demonstrates excellent heat resistance, a crucial performance characteristic for its intended applications. patentcut.com

Hydrogel Science and Soft Matter Research

While direct research on hydrogels synthesized exclusively from Methyl acrylamidoglycolate methyl ether (MAGME) is limited, the principles of hydrogel synthesis and characterization can be inferred from studies on structurally similar methacrylate and acrylamide-based monomers.

Synthesis and Characterization of High Water Content Hydrogels from MAGME

Hydrogels with high water content can be synthesized from monomers like MAGME through free radical polymerization in an aqueous solution. nih.gov This process typically involves a redox initiation system, for example, using an initiator like ammonium (B1175870) persulfate (APS) and a catalyst such as N,N,N',N'-tetramethylethylenediamine (TEMED). nih.govnih.gov The initiator generates free radicals that react with the MAGME monomers, initiating a chain reaction that leads to the formation of a three-dimensional polymer network. nih.gov

The properties of the resulting hydrogel, including its water content, are influenced by the concentration of the monomer, the crosslinking agent, and the initiator system. mdpi.com Characterization of these hydrogels involves various analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) can be used to confirm the chemical structure of the polymer network. researchgate.net Scanning Electron Microscopy (SEM) provides insight into the morphology and porous structure of the hydrogel. researchgate.net Thermal stability can be assessed using thermogravimetric analysis (TGA), which tracks the weight loss of the material as a function of temperature. mdpi.com

| Parameter | Typical Range/Substance | Influence on Hydrogel Properties |

|---|---|---|

| Monomer Concentration | 5-20 wt% | Affects the density of the polymer network and mechanical strength. |

| Crosslinker/Monomer Molar Ratio | 0.5-6 mol% | Higher ratios lead to a more densely crosslinked network, reducing swelling capacity but increasing mechanical stability. conicet.gov.ar |

| Initiator System | Redox pairs (e.g., KPS/TEMED, APS/TEMED) | Affects the rate of polymerization and the final molecular weight of the polymer chains. conicet.gov.ar |

| Polymerization Temperature | 37-70 °C | Influences the polymerization kinetics. researchgate.netconicet.gov.ar |

Investigations into Hydrogel Swelling Behavior and Network Formation

A defining characteristic of hydrogels is their ability to absorb and retain large volumes of water without dissolving. nih.gov The swelling behavior is governed by the balance between the osmotic pressure driving water into the hydrogel network and the elastic restoring force of the crosslinked polymer chains. mdpi.com The equilibrium swelling ratio is a key parameter used to quantify this behavior and is dependent on factors such as the crosslinking density, the hydrophilicity of the polymer, and the properties of the swelling medium (e.g., pH, ionic strength). redalyc.org

The network formation of hydrogels can be investigated by analyzing their swelling kinetics and mechanical properties. nih.gov A higher degree of crosslinking results in a more rigid network with a lower swelling capacity. conicet.gov.ar The molecular weight between crosslinks (Mc) and the crosslink density (ρ) are important network parameters that can be calculated from swelling and mechanical testing data. nih.gov The diffusion of water into the hydrogel can be classified as Fickian, non-Fickian (anomalous), or case-II transport, depending on the relative rates of water diffusion and polymer chain relaxation. redalyc.org

| Factor | Effect on Swelling Ratio | Effect on Network Structure |

|---|---|---|

| Increasing Crosslinker Concentration | Decreases conicet.gov.ar | Increases crosslink density, decreases pore size. conicet.gov.ar |

| Increasing Monomer Hydrophilicity | Increases | Enhances water-polymer interactions. |

| pH of Swelling Medium (for pH-sensitive hydrogels) | Varies depending on the ionization of functional groups. redalyc.org | Affects chain conformation and electrostatic interactions. |

| Temperature of Swelling Medium (for thermo-sensitive hydrogels) | Can increase or decrease depending on the polymer's lower or upper critical solution temperature. redalyc.org | Influences hydrophobic/hydrophilic balance and chain mobility. |

Methodologies for In Vitro Evaluation of Polymer Systems

The in vitro evaluation of polymer systems, particularly those intended for biomedical applications, is crucial to assess their biocompatibility and potential cytotoxicity. nih.gov Standardized assays are employed to investigate the interaction of the polymer with cells.

One common method is the MTT assay, which evaluates the metabolic activity of cells cultured in the presence of the polymer or its extracts. mdpi.com A reduction in metabolic activity can indicate a cytotoxic effect. nih.gov Cell viability can also be assessed using live/dead staining assays, which differentiate between viable and non-viable cells through fluorescence microscopy.

For hydrogels, the evaluation also includes assessing their physical and mechanical properties under conditions that mimic the physiological environment. mdpi.com This can involve measuring the swelling behavior in phosphate-buffered saline (PBS) at 37°C. nih.gov The rheological properties, such as the storage modulus (G') and loss modulus (G''), are also important for understanding the viscoelastic nature of the hydrogel. mdpi.com

| Evaluation Method | Parameter Measured | Purpose |

|---|---|---|

| MTT Assay | Cell metabolic activity | Assesses potential cytotoxicity of the material. mdpi.com |

| Live/Dead Staining | Cell viability and membrane integrity | Visually distinguishes between living and dead cells. |

| Swelling Studies in PBS | Equilibrium swelling ratio | Determines the water uptake capacity in a physiologically relevant medium. nih.gov |

| Rheological Analysis | Storage and loss moduli (G' and G'') | Characterizes the viscoelastic properties and mechanical strength of the hydrogel. mdpi.com |

| Biodegradation Studies | Mass loss over time | Evaluates the degradation profile of the polymer in the presence of enzymes or in simulated body fluid. |

Adhesion Science: Pressure-Sensitive Adhesives Research

The performance of a PSA is determined by a balance of viscoelastic properties that provide the necessary tack, peel adhesion, and shear strength. specialchem.com These properties are primarily controlled by the monomer composition of the acrylic polymer, its molecular weight, and the glass transition temperature (Tg). specialchem.com

Acrylic PSAs are typically formulated from a combination of "soft" and "hard" monomers. specialchem.com Soft monomers, which have a low Tg, provide the adhesive with its tack and flexibility. Hard monomers, with a higher Tg, contribute to the cohesive strength and shear resistance of the adhesive. specialchem.com Functional monomers, such as those containing carboxyl or hydroxyl groups, can be included to enhance adhesion to specific substrates and to provide sites for crosslinking. specialchem.com

Given its structure, MAGME could potentially act as a functional monomer in a PSA formulation. The acrylamide (B121943) group could participate in the polymer backbone, while the glycolate (B3277807) methyl ether moiety could influence the polarity and adhesive properties of the resulting polymer. The potential for hydrogen bonding could also enhance cohesive strength.

The formulation of a PSA often involves the addition of tackifiers to increase tack and peel strength, especially for adhesion to low surface energy substrates. specialchem.com Other additives may include plasticizers, antioxidants, and crosslinking agents to fine-tune the adhesive's performance. specialchem.comgoogle.com

| Component | Example(s) | Function |

|---|---|---|

| Low Tg ("Soft") Monomer | n-Butyl acrylate, 2-Ethylhexyl acrylate | Provides tack and flexibility. ncsu.edu |

| High Tg ("Hard") Monomer | Methyl methacrylate, Vinyl acetate | Imparts cohesive strength and shear resistance. specialchem.com |

| Functional Monomer | Acrylic acid, 2-Hydroxyethyl acrylate | Enhances specific adhesion and provides crosslinking sites. google.com |

| Tackifier | Rosin esters, Hydrocarbon resins | Increases tack and peel adhesion. google.com |

| Crosslinking Agent | Isocyanates, Aziridines | Increases cohesive strength and temperature resistance. google.com |

Further research would be necessary to determine the specific effects of incorporating Methyl acrylamidoglycolate methyl ether into a pressure-sensitive adhesive formulation and to evaluate its impact on the final adhesive properties.

Analytical and Characterization Methodologies in Magme Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of MAGME and its resulting polymers. Techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide detailed information about the functional groups and atomic connectivity within the molecule. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the MAGME monomer. The presence of an acrylamide (B121943), an ether, and an ester group gives rise to a unique IR spectrum. ontosight.ai Key vibrational bands are used to confirm the synthesis and purity of the compound. For instance, the spectrum of a related polymer, polymethyl methacrylate (B99206) (PMMA), shows a strong carbonyl (C=O) stretch from the ester group around 1730 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Typical IR Absorption Bands for MAGME Below is a table of expected characteristic infrared absorption peaks for Methyl Acrylamidoglycolate Methyl Ether based on its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C=C (Alkene) | Stretch | 1620 - 1680 |

| C=O (Amide I) | Stretch | 1630 - 1695 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-O (Ether) | Stretch | 1070 - 1150 |

Data are generalized from typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise details about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : This technique identifies the different types of protons and their neighboring environments in the MAGME molecule. The vinyl protons of the acryloyl group typically appear as a complex multiplet in the 5.5-6.5 ppm region. The methoxy (B1213986) and methyl ester protons would appear as sharp singlets, while the proton on the chiral center and the amide proton would also have characteristic chemical shifts. nih.gov

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in MAGME gives a distinct signal. The carbonyl carbons of the ester and amide groups are typically found in the 165-175 ppm range, while the carbons of the double bond appear between 120 and 140 ppm. nih.govchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for MAGME The following table outlines the predicted chemical shifts for the hydrogen and carbon atoms in the MAGME structure.

| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Vinyl | =CH₂ | 5.5 - 6.5 | 125 - 135 |

| Vinyl | =CH | 5.5 - 6.5 | 125 - 135 |

| Amide | N-H | 7.0 - 8.5 | N/A |

| Chiral Center | CH | 4.5 - 5.5 | 70 - 85 |

| Ether | O-CH₃ | ~3.4 | ~58 |

| Ester | O-CH₃ | ~3.7 | ~52 |

| Carbonyl | Amide C=O | N/A | 165 - 170 |

| Carbonyl | Ester C=O | N/A | 170 - 175 |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary based on solvent and other conditions. nih.gov

Kinetic Analysis Techniques

Understanding the polymerization kinetics of MAGME is essential for controlling the properties of the resulting polymer. In-situ monitoring techniques are particularly valuable as they allow for real-time analysis of the reaction as it progresses, providing data on reaction rates, monomer conversion, and the evolution of polymer chain length. frontiersin.orgnih.gov

In-Situ Monitoring of Polymerization

Several methods can be employed to monitor the polymerization of vinyl monomers like MAGME in real-time. researchgate.net

In-Situ NMR Spectroscopy : By taking NMR spectra at regular intervals during the polymerization, the disappearance of the monomer's vinyl proton signals can be tracked to determine the rate of monomer consumption and conversion. researchgate.net This provides direct, quantitative data on the reaction kinetics.

In-Situ FT-IR Spectroscopy : Similar to NMR, FT-IR can be used to follow the reaction by monitoring the decrease in the absorbance of the C=C bond stretching vibration of the monomer. mdpi.com

Dilatometry : This technique measures the volume change of the reaction mixture. Since polymerization typically involves a contraction in volume, the rate of this change can be correlated to the rate of polymerization.

Rheology : For polymerizations that result in a significant change in viscosity or the formation of a gel, in-situ rheological measurements can track the evolution of storage and loss moduli (G' and G''), providing insights into network formation and gelation kinetics. researchmap.jp

Interactive Data Table: Comparison of In-Situ Polymerization Monitoring Techniques This table compares various techniques used for the kinetic analysis of MAGME polymerization.

| Technique | Principle | Information Obtained | Advantages | Limitations |

| In-Situ NMR | Tracks changes in resonance signals of specific nuclei (e.g., ¹H) | Monomer conversion, reaction rate, polymer microstructure | Highly quantitative and structurally informative | Requires specialized equipment, may have time resolution limits |

| In-Situ FT-IR | Monitors changes in vibrational band intensity of functional groups | Monomer conversion, reaction rate | Fast response time, applicable to various reaction conditions | Signal overlap can be an issue, less structural detail than NMR |

| Dilatometry | Measures volume contraction during polymerization | Overall conversion rate | Simple and inexpensive | Sensitive to temperature fluctuations, non-specific |

| Rheology | Measures changes in viscoelastic properties | Gel point, network formation kinetics, viscosity changes | Ideal for studying hydrogel formation and crosslinking | Indirect measure of monomer conversion |

Advanced Microscopy for Polymer Morphology and Network Analysis